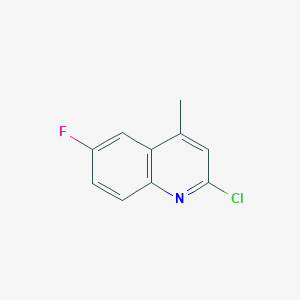
2-Chloro-6-fluoro-4-methylquinoline
Descripción general
Descripción
The compound 2-Chloro-6-fluoro-4-methylquinoline is a chloroquinoline derivative, which is a class of compounds known for their potential biological activities, including antioxidant and anti-diabetic properties. These compounds have been the subject of various studies due to their interesting chemical and pharmacological properties. For instance, chloroquinoline derivatives have been synthesized and analyzed for their ability to bind with calf thymus DNA (CT-DNA) and inhibit proteins related to diabetes, such as Glycogen Phosphorylase .
Synthesis Analysis
The synthesis of chloroquinoline derivatives involves multiple steps, including cyclization, nitrification, and chlorination. For example, 4-chloro-6-methoxy-2-methyl-3-nitroquinoline was synthesized from 4-methoxyaniline through these steps, with the final product confirmed by 1H NMR and MS, achieving a yield of 85% . Additionally, the synthesis of 2-fluoroquinoline from its chloro-compound counterpart has been achieved using anhydrous potassium fluoride in dimethyl sulfone, indicating the possibility of halogen exchange reactions in the synthesis of fluoroquinoline derivatives .
Molecular Structure Analysis
The molecular structure and conformation of chloroquinoline derivatives have been elucidated using techniques such as FT-IR, NMR, Mass spectra, and single crystal X-ray diffraction. For instance, the crystal packing of methyl 2,6-dichloro-4-phenylquinoline-3-carboxylate (MDCPQC) is stabilized by C-H…π and π-π interactions, as well as Chlorine-Chlorine short intermolecular contacts, forming a three-dimensional supramolecular network . The crystal structures of various isomeric co-crystals of 6-methylquinoline with chloro-nitrobenzoic acids have also been determined, showing short O—H⋯N hydrogen bonds .
Chemical Reactions Analysis
Chloroquinoline derivatives can participate in various chemical reactions, including nucleophilic attacks and halogen exchange. For example, the synthesis of 6-(3-chloropropoxy)-4-(2-fluorophenylamino)-7-methoxyquinazoline involved a selective nucleophilic attack at C-1 of 1-bromo-3-chloropropane . The halogen exchange reaction to synthesize 2-fluoroquinoline from a chloro-compound also exemplifies the reactivity of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of chloroquinoline derivatives are influenced by their molecular structure. The presence of halogen atoms, such as chlorine and fluorine, can lead to various intermolecular interactions that affect the compound's stability and reactivity. For instance, the crystal packing of MDCPQC is influenced by specific intermolecular interactions, which could also impact its solubility and melting point . The resolution of racemic 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline showed that the enantiomeric purity could be effectively enriched by recrystallization, which is important for the physical properties and potential pharmaceutical applications of the compound .
Aplicaciones Científicas De Investigación
Antimicrobial Activity : 2-Chloro-6-fluoro-4-methylquinoline has been studied for its antimicrobial properties. Research has shown that derivatives of this compound, such as hydrazones, exhibit significant antibacterial activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. These derivatives also demonstrate some antifungal activity against strains like Aspergillus niger (Bawa, Kumar, Drabu, & Kumar, 2009).
Biochemical and Medicinal Studies : Quinoline derivatives, including 2-Chloro-6-fluoro-4-methylquinoline, are known for their efficiency as fluorophores, which are widely used in biochemical and medical studies for examining biological systems. They are also being explored for potential antioxidant and radioprotective properties (Aleksanyan & Hambardzumyan, 2013).
Synthesis of Novel Compounds : There is ongoing research into the synthesis of new derivatives of 2-Chloro-6-fluoro-4-methylquinoline for various applications. For instance, research has been conducted on the synthesis and transformation of this compound to create new derivatives for potential use in different scientific and pharmaceutical fields (Tochilkin, Gracheva, Kovel'man, & Prokof'ev, 1983).
Molecular Modeling and Docking Studies : The compound and its derivatives have been the subject of molecular modeling and docking studies. These studies aim to understand their potential interactions with biological systems, such as DNA gyrase and lanosterol 14 α-demethylase enzymes, which are significant for their antimicrobial potential (Murugavel, Sundramoorthy, Subashini, & Pavan, 2018).
Chemical Synthesis and Reactivity : Research on the chemical synthesis and reactivity of 2-Chloro-6-fluoro-4-methylquinoline includes studies on its synthesis under different conditions and its reactivity with other chemical compounds, contributing to a better understanding of its chemical properties and potential applications (Schlosser & Cottet, 2002).
Safety And Hazards
Propiedades
IUPAC Name |
2-chloro-6-fluoro-4-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFN/c1-6-4-10(11)13-9-3-2-7(12)5-8(6)9/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWUZTEJFFHETQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=C(C=C2)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-fluoro-4-methylquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



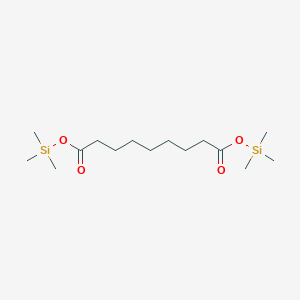


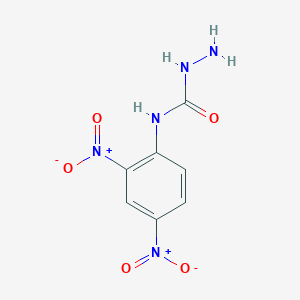

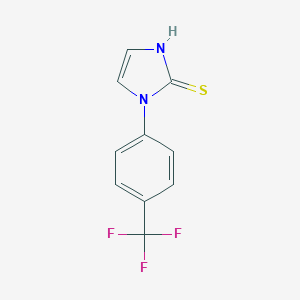
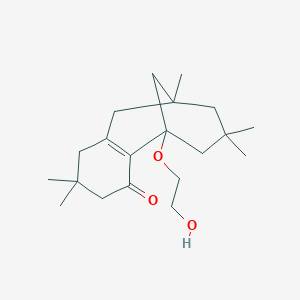
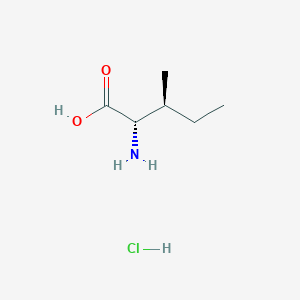
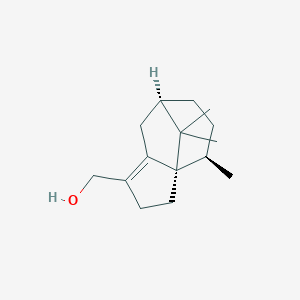
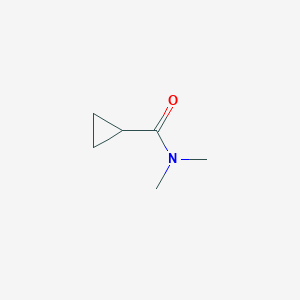
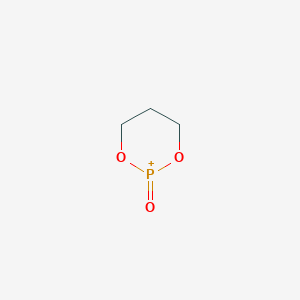
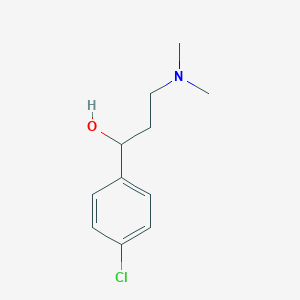
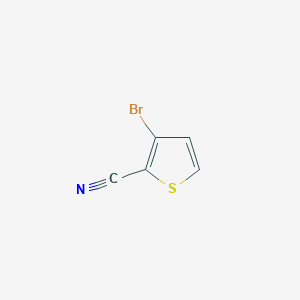
![Benzenesulfonamide, 4-[[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]azo]-3-chloro-N-(2-chloroethyl)-](/img/structure/B99439.png)